![molecular formula C11H15NSi B1312356 4-((Trimethylsilyl)ethynyl)aniline CAS No. 75867-39-9](/img/structure/B1312356.png)
4-((Trimethylsilyl)ethynyl)aniline
Overview
Description
4-((Trimethylsilyl)ethynyl)aniline is a derivative of 4-ethynylaniline . It is also known as p-ethynylaniline, which is a terminal alkyne . The molecular weight of this compound is 189.33 g/mol .
Synthesis Analysis
The synthesis of 2-ethynylaniline derivatives, such as this compound, can be prepared by the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H15NSi .Chemical Reactions Analysis
The transition metal-catalyzed polymerization of 4-ethynylaniline to afford poly(4-ethynylaniline) has been reported . This suggests that this compound may also undergo similar reactions.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 89.0 to 93.0 °C .Scientific Research Applications
4-((Trimethylsilyl)ethynyl)aniline has been used in a number of scientific research applications. It has been used as a reagent in the synthesis of various organosilicon compounds. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory agents. In addition, this compound has been used in the synthesis of biomaterials and in the development of biosensors. It has been used in the study of cell signaling and in the development of gene therapy. Finally, this compound has been used in the development of organic semiconductors and in the synthesis of nanomaterials.
Mechanism of Action
Target of Action
This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and dyes
Biochemical Pathways
The biochemical pathways affected by 4-((Trimethylsilyl)ethynyl)aniline are currently unknown. Aniline and its derivatives are often used in the synthesis of pharmaceuticals, suggesting that they may have diverse effects on biochemical pathways . .
Advantages and Limitations for Lab Experiments
4-((Trimethylsilyl)ethynyl)aniline has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is easy to synthesize and can be used in a variety of synthetic and analytical techniques. In addition, this compound is relatively stable and can be stored for long periods of time. Furthermore, this compound is relatively non-toxic and can be used in a variety of biomedical applications. However, one of the main limitations of this compound is that it is not very soluble in water, making it difficult to use in certain applications.
Future Directions
There are a number of potential future directions for 4-((Trimethylsilyl)ethynyl)aniline. One potential future direction is the development of new synthetic and analytical techniques that make use of this compound. Another potential future direction is the development of new pharmaceuticals and biomaterials that make use of this compound. Finally, another potential future direction is the development of new biosensors and gene therapies that make use of this compound.
Safety and Hazards
4-((Trimethylsilyl)ethynyl)aniline is classified as a skin irritant (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment (P273), washing skin thoroughly after handling (P264), wearing protective gloves/eye protection/face protection (P280), and getting medical advice/attention if skin or eye irritation occurs (P332 + P313, P337 + P313) .
properties
IUPAC Name |
4-(2-trimethylsilylethynyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTZIDLXGXGNMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453409 | |
Record name | 4-[(Trimethylsilyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75867-39-9 | |
Record name | 4-[(Trimethylsilyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((Trimethylsilyl)ethynyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-((Trimethylsilyl)ethynyl)aniline suitable for creating thermally curable polymers?
A1: this compound possesses two key features that make it attractive for polymer synthesis:
- Reactivity: The aniline group can react with poly(dichlorophosphazene), leading to the formation of poly(organophosphazenes). []
- Curable Ethynyl Group: The trimethylsilyl group can be easily removed to expose a reactive ethynyl group. This group enables thermal curing of the polymer under moderate conditions, leading to desirable material properties. []
Q2: How is this compound used to improve the accuracy of Ochratoxin A detection in food samples?
A: this compound functions as an "anti-interference Raman reporter" due to its unique Raman peak at 1998 cm−1, a region typically free from interference from food biomolecules. [] This characteristic allows for more precise Ochratoxin A detection in complex food matrices:
- Probe Development: this compound, along with an OTA-aptamer, are assembled on gold nanoparticles (Au NPs) to create anti-interference SERS probes. []
- Specific Binding: These probes are designed to bind with capture probes linked to complementary aptamers (cApts) on Fe3O4 NPs. The presence of OTA disrupts this binding, causing a decrease in the Raman signal at 1998 cm−1. []
- Quantitative Analysis: This decrease in signal intensity directly correlates to the OTA concentration, enabling sensitive and specific detection in complex food samples like soybean, grape, and milk. []
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